Antimalarial Potency: 6- to 7-Fold Higher Activity than 4'-Hydroxychalcone In Vitro
4'-Hydroxy-2,4-dimethoxychalcone exhibits substantially higher antimalarial activity against P. falciparum strains compared to the structurally simpler 4'-hydroxychalcone. The compound demonstrates IC50 values of 4.2 μM against the chloroquine-sensitive D6 strain and 4.8 μM against the chloroquine-resistant W2 strain [1]. In contrast, 4'-hydroxychalcone shows an IC50 of 29.6 μM against the chloroquine-resistant K1 strain . While the strains differ, both assays employed a [3H] hypoxanthine uptake method, enabling cross-study comparison that suggests a 6- to 7-fold potency advantage for the dimethoxy derivative.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 4.2 μM (D6 strain); 4.8 μM (W2 strain) |
| Comparator Or Baseline | 4'-Hydroxychalcone: 29.6 μM (K1 strain) |
| Quantified Difference | Approximately 6- to 7-fold lower IC50 (higher potency) |
| Conditions | [3H] hypoxanthine uptake assay in P. falciparum culture |
Why This Matters
The significantly lower IC50 translates to higher intrinsic antimalarial activity, reducing the required concentration for parasite inhibition and positioning this compound as a more promising lead scaffold for antimalarial development.
- [1] Gutteridge, C. E.; et al. In vitro Biotransformation, in vivo Efficacy and Pharmacokinetics of Antimalarial Chalcones. Pharmacology 2011, 87 (1-2), 96–104. View Source
